1-(4-(Difluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-one 1-(4-(Difluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC18821825
InChI: InChI=1S/C11H9F5O2S/c1-6(17)4-7-2-3-8(18-10(12)13)5-9(7)19-11(14,15)16/h2-3,5,10H,4H2,1H3
SMILES:
Molecular Formula: C11H9F5O2S
Molecular Weight: 300.25 g/mol

1-(4-(Difluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-one

CAS No.:

Cat. No.: VC18821825

Molecular Formula: C11H9F5O2S

Molecular Weight: 300.25 g/mol

* For research use only. Not for human or veterinary use.

1-(4-(Difluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-one -

Specification

Molecular Formula C11H9F5O2S
Molecular Weight 300.25 g/mol
IUPAC Name 1-[4-(difluoromethoxy)-2-(trifluoromethylsulfanyl)phenyl]propan-2-one
Standard InChI InChI=1S/C11H9F5O2S/c1-6(17)4-7-2-3-8(18-10(12)13)5-9(7)19-11(14,15)16/h2-3,5,10H,4H2,1H3
Standard InChI Key YMXJASKTMKQFPU-UHFFFAOYSA-N
Canonical SMILES CC(=O)CC1=C(C=C(C=C1)OC(F)F)SC(F)(F)F

Introduction

Structural and Molecular Characteristics

Core Architecture

The molecular structure of 1-(4-(difluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-one consists of a propan-2-one (acetone) backbone attached to a para-difluoromethoxy and ortho-trifluoromethylthio-substituted phenyl ring. The carbonyl group at the propan-2-one position introduces polarity, while the electron-withdrawing fluorinated groups on the aromatic ring enhance electrophilicity. This configuration is critical for interactions with biological targets, as seen in analogues like 1-(4-iodo-2-(trifluoromethylthio)phenyl)propan-2-one, where halogen and sulfur-containing groups modulate binding affinity.

Table 1: Molecular Properties of Selected Analogues

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Functional Groups
Target CompoundC11H9F5O2S316.25-OCF2H, -SCF3, carbonyl
1-Bromo-1-(4-(difluoromethoxy)-3-(trifluoromethylthio)phenyl)propan-2-oneC11H8BrF5O2S379.14-Br, -OCF2H, -SCF3
1-Chloro-3-(2-(difluoromethoxy)-4-(trifluoromethylthio)phenyl)propan-2-one C11H8ClF5O2S334.69-Cl, -OCF2H, -SCF3

The trifluoromethylthio group (-SCF3) is notable for its high lipophilicity (π = 1.44) and electron-withdrawing nature, which enhances membrane permeability and resistance to oxidative metabolism. Conversely, the difluoromethoxy group (-OCF2H) balances hydrophobicity with moderate polarity, influencing solubility and pharmacokinetic profiles.

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The synthesis of 1-(4-(difluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-one likely involves sequential functionalization of a phenylpropan-2-one precursor. A plausible route includes:

  • Halogenation: Introduction of a leaving group (e.g., bromine or chlorine) at the propan-2-one position, as demonstrated in the synthesis of 1-bromo-1-(4-(difluoromethoxy)-3-(trifluoromethylthio)phenyl)propan-2-one.

  • Nucleophilic Aromatic Substitution: Installation of -SCF3 via reaction with trifluoromethylthiolating agents under catalytic conditions.

  • Etherification: Introduction of the difluoromethoxy group using difluoromethyl reagents, such as ClCF2H, in the presence of a base .

Challenges in Synthesis

Key challenges include:

  • Regioselectivity: Ensuring correct positioning of -OCF2H and -SCF3 groups on the phenyl ring. Competitive side reactions may occur due to the ortho-directing nature of the -SCF3 group.

  • Stability of Intermediates: Fluorinated intermediates are often sensitive to hydrolysis, requiring anhydrous conditions and low temperatures.

  • Yield Optimization: Multi-step reactions typically result in cumulative yield losses. For example, the synthesis of 1-chloro-3-(2-(difluoromethoxy)-4-(trifluoromethylthio)phenyl)propan-2-one achieves a purity of ≥98% after rigorous purification .

Physicochemical and Spectroscopic Properties

Spectroscopic Signatures

  • NMR Spectroscopy:

    • ¹⁹F NMR: Expected resonances at δ -55 to -60 ppm for -OCF2H and δ -40 to -45 ppm for -SCF3, consistent with analogues .

    • ¹H NMR: A singlet for the methyl group adjacent to the carbonyl (δ 2.1–2.3 ppm) and splitting patterns for aromatic protons influenced by substituents.

  • IR Spectroscopy: Strong absorption at ~1700 cm⁻¹ (C=O stretch) and 1100–1200 cm⁻¹ (C-F and C-S vibrations).

Biological Activity and Mechanistic Insights

Agrochemical Applications

The difluoromethoxy group enhances systemic mobility in plants, making the compound a candidate for herbicide development. Analogues such as 1-chloro-3-(2-(difluoromethoxy)-4-(trifluoromethylthio)phenyl)propan-2-one exhibit herbicidal activity at concentrations as low as 10 µM .

Comparative Analysis with Structural Analogues

Impact of Halogen Substitution

Replacing the propan-2-one methyl group with halogens (e.g., Br, Cl) alters electrophilicity and bioactivity. For instance, brominated derivatives show enhanced antibacterial potency compared to chlorinated ones due to greater leaving-group ability .

Role of Substituent Positioning

Shifting the -OCF2H group from the para to meta position (as in 1-bromo-1-(4-(difluoromethoxy)-3-(trifluoromethylthio)phenyl)propan-2-one) reduces steric hindrance, improving interaction with enzymatic active sites.

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